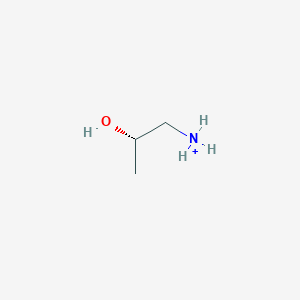

1-Aminopropan-2-ol

Vue d'ensemble

Description

1-Aminopropan-2-ol (CAS 78-96-6), also known as isopropanolamine, is a chiral amino alcohol with the molecular formula C₃H₉NO. It is a colorless liquid with a molecular weight of 75.11 g/mol, soluble in water and ethanol, and exhibits alkaline properties in aqueous solutions . The compound exists in two stereoisomeric forms (D- and L-) and is industrially produced as a racemic mixture. Its bifunctional structure—combining an amine and a hydroxyl group—enables diverse applications, including polymer synthesis (e.g., N-(2-hydroxypropyl)methacrylamide (HPMA) for drug delivery systems ), surfactant production (e.g., isostearamide MIPA ), and organic synthesis intermediates .

Biologically, this compound serves as a metabolic intermediate in microbial pathways. For example, Pseudomonas species metabolize it via phosphorylation to this compound O-phosphate, followed by cleavage into propionaldehyde, which is further oxidized to propionyl-CoA for energy production . Dehydrogenase enzymes specific to this compound (e.g., this compound dehydrogenase) have been identified in Escherichia coli, with optimal activity at pH 7.0 and NAD⁺ dependence .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la vitamine B12, y compris sa boucle F, est un processus complexe qui implique de multiples étapes. Les étapes initiales impliquent généralement la fermentation de bactéries spécifiques qui produisent naturellement la vitamine. Ceci est suivi d'une série de réactions chimiques pour purifier et modifier la vitamine afin d'obtenir la forme souhaitée. Les méthodes courantes comprennent la chromatographie liquide haute performance en phase inverse (HPLC) et la spectrométrie de masse pour l'analyse et la purification .

Méthodes de production industrielle : La production industrielle de la vitamine B12 implique souvent une fermentation microbienne utilisant des souches de bactéries telles que Pseudomonas denitrificans ou Propionibacterium shermanii. Ces bactéries sont cultivées dans de grands réservoirs de fermentation sous des conditions contrôlées afin de maximiser le rendement. La vitamine est ensuite extraite et purifiée en utilisant diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La vitamine B12 et ses dérivés, y compris la boucle F, subissent diverses réactions chimiques telles que :

Oxydation et réduction : L'ion cobalt dans la vitamine B12 peut exister à différents états d'oxydation, ce qui lui permet de participer à des réactions redox.

Réactions de substitution : Le ligand lié à l'ion cobalt peut être substitué par d'autres groupes, conduisant à différentes formes de la vitamine (par exemple, la méthylcobalamine, l'adénosylcobalamine).

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Iodure de méthyle, chlorure d'adénosyle.

Principaux produits :

Méthylcobalamine : Formée par la substitution du ligand par un groupe méthyle.

Adénosylcobalamine : Formée par la substitution du ligand par un groupe adénosyle.

Applications De Recherche Scientifique

La vitamine B12, y compris sa boucle F, a de nombreuses applications en recherche scientifique :

Chimie : Utilisée comme catalyseur dans diverses réactions organiques en raison de sa capacité à subir des réactions redox et de substitution.

Biologie : Essentielle à la synthèse et à la régulation de l'ADN, ainsi qu'au bon fonctionnement du système nerveux.

Médecine : Utilisée pour traiter les carences en vitamine B12, qui peuvent entraîner une anémie pernicieuse et des troubles neurologiques.

Industrie : Employée dans la fortification des aliments et des compléments alimentaires

5. Mécanisme d'action

La boucle F de la vitamine B12 joue un rôle crucial dans le mécanisme d'action de la vitamine. L'ion cobalt au centre de l'anneau corrine peut former et rompre des liaisons avec divers ligands, permettant à la vitamine de participer à des réactions enzymatiques. Ces réactions sont essentielles à la synthèse de l'ADN, au métabolisme des acides gras et des acides aminés, et à la production de globules rouges. La boucle F contribue à stabiliser la structure de la vitamine et facilite son interaction avec les enzymes .

Composés similaires :

Méthylcobalamine : Une forme de vitamine B12 avec un groupe méthyle lié à l'ion cobalt.

Adénosylcobalamine : Une forme de vitamine B12 avec un groupe adénosyle lié à l'ion cobalt.

Hydroxocobalamine : Une forme de vitamine B12 avec un groupe hydroxyle lié à l'ion cobalt

Unicité : La boucle F de la vitamine B12 est unique en sa capacité à stabiliser l'ion cobalt et à faciliter sa participation à un large éventail de réactions biochimiques. Ceci en fait un composant essentiel de la structure et de la fonction de la vitamine, la distinguant d'autres composés similaires .

Mécanisme D'action

The F-Loop of Vitamin B12 plays a critical role in the vitamin’s mechanism of action. The cobalt ion in the center of the corrin ring can form and break bonds with various ligands, allowing the vitamin to participate in enzymatic reactions. These reactions are essential for the synthesis of DNA, the metabolism of fatty acids and amino acids, and the production of red blood cells. The F-Loop helps stabilize the structure of the vitamin and facilitates its interaction with enzymes .

Comparaison Avec Des Composés Similaires

Ethanolamine (HOCH₂CH₂NH₂)

Structural and Metabolic Differences

- Metabolic Pathways: Both 1-aminopropan-2-ol and ethanolamine undergo ATP-dependent phosphorylation by amino alcohol kinases, forming O-phosphate intermediates. However, ethanolamine metabolism produces acetaldehyde instead of propionaldehyde .

- Enzymatic Specificity: The kinase enzyme in Pseudomonas sp. acts on both compounds but shows higher activity toward this compound. Ethanolamine O-phosphate is processed at 10% the rate of its higher homologue by phospho-lyase enzymes .

- Applications: Ethanolamine is widely used in detergents, gas treatment, and pharmaceuticals, whereas this compound is favored in polymer chemistry due to its steric effects .

- Toxicity: Both compounds show positive QSAR predictions for respiratory sensitization, but ethanolamine has more extensive toxicity data .

L-Threonine

Functional Contrast

- Metabolic Roles: L-Threonine is an essential amino acid metabolized via threonine dehydrogenase to aminoacetone. While this compound dehydrogenase shares substrate overlap with threonine dehydrogenase, the latter is repressed by glucose and pyruvate, unlike the former .

- Enzyme Activity: Cell-free extracts of E. coli oxidize this compound to aminoacetone at 3.0 µmol/mg protein/min, faster than L-threonine under similar conditions .

Choline (HOCH₂CH₂N(CH₃)₃⁺)

Kinase and Phospho-Lyase Activity

- Substrate Preference: The kinase enzyme in Pseudomonas sp. has <10% activity toward choline compared to this compound .

- Metabolic Impact: Choline O-phosphate inhibits phospho-lyase activity for this compound O-phosphate, suggesting competitive interactions .

2-Aminopropan-1-ol and 2-Aminobutan-1-ol

Structural Analogs

- Phospholipid Synthesis: These analogs inhibit [¹⁴C]ethanolamine incorporation into phospholipids more effectively than this compound, indicating divergent metabolic roles .

Data Tables

Table 1: Key Enzymatic and Metabolic Properties

Table 2: Industrial and Toxicological Profiles

Activité Biologique

1-Aminopropan-2-ol, also known as isopropanolamine or 2-hydroxypropylamine, is an organic compound classified under the category of amino alcohols. This compound has garnered attention due to its diverse biological activities and metabolic pathways, particularly in microbial systems. This article delves into the biological activity of this compound, emphasizing its metabolic processes, potential applications, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Registry Number | 78-96-6 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| SMILES | CC(O)CN |

| InChI Key | HXKKHQJGJAFBHI-UHFFFAOYSA-N |

Metabolic Pathways

This compound is primarily metabolized by certain bacterial strains, notably Pseudomonas putida. Research indicates that this compound can be assimilated via its O-phosphates leading to the formation of propionaldehyde and propionate. The metabolic pathway involves several enzymatic reactions:

- Amino Alcohol Kinase Activity : This enzyme catalyzes the phosphorylation of this compound, producing its O-phosphate form. The optimal pH for this activity is around 7 to 9, with the enzyme showing higher activity towards both L- and D-isomers of this compound .

- Phospho-Lyase Reaction : Following phosphorylation, the O-phosphate is acted upon by a phospho-lyase that converts it into propionaldehyde. This reaction exhibits optimal activity at pH 8 .

- Aldehyde Dehydrogenase Activity : Enzymes responsible for oxidizing propionaldehyde to propionate have been characterized in Pseudomonas species, highlighting the compound's role in energy metabolism .

Antimicrobial Properties

Studies have shown that 1-amino-propan-2-ol possesses antimicrobial properties. It has been evaluated as a potential agent against various pathogens, demonstrating effectiveness in reducing bacterial load in specific environments. The compound's ability to inhibit microbial growth may be linked to its metabolic byproducts, such as propionic acid, which can exert inhibitory effects on certain bacteria .

Applications in Drug Design

Recent research has explored the use of 1-amino-propan-2-ol derivatives as potential HIV protease inhibitors. The structural modifications of this compound have led to the development of novel inhibitors that enhance binding affinity to HIV protease, showcasing its significance in antiviral drug design . The findings indicate that chiral versions of 1-amino-propan-2-ol can be utilized to improve therapeutic efficacy against HIV.

Microbial Metabolism Studies

A key study conducted on Pseudomonas putida demonstrated that this bacterium could utilize both stereoisomers of 1-amino-propan-2-ol as a carbon source. The research provided insights into the metabolic pathways involved, confirming that assimilation leads to the production of intermediary metabolites such as propionate and acetaldehyde .

Food Science Applications

This compound has been identified in various food matrices, including poultry and fish products. Its presence may serve as a biomarker for dietary intake and could have implications for food safety and quality control .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Aminopropan-2-ol, and how do they influence experimental design?

- Methodological Answer : Key properties include its solubility in water and ethanol, alkaline aqueous solution (pH ~10–12), and reactivity with acids to form esters or amides. These properties necessitate pH-controlled environments for synthesis or stability studies. For example, its hygroscopic nature requires inert atmospheres (e.g., nitrogen) during storage . Characterization often employs techniques like NMR (to confirm structure) and GC-MS (to assess purity and detect byproducts) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer : Chiral synthesis can be achieved via asymmetric reduction of 2-nitropropanol precursors or enzymatic resolution using stereospecific dehydrogenases. For instance, Pseudomonas sp. N.C.I.B. 8858 produces an L-specific this compound dehydrogenase, enabling enantiomer separation . Racemic mixtures may be resolved using chiral column chromatography, with mobile phases optimized for amine retention .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection (after derivatization using o-phthalaldehyde) provides sensitivity in complex samples. Alternatively, LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column improves retention of polar amines. Calibration curves must account for matrix effects in microbial lysates or serum .

Advanced Research Questions

Q. How do microbial metabolic pathways for this compound differ between species, and what experimental approaches resolve contradictory data?

- Methodological Answer : Pseudomonas sp. metabolizes this compound via phosphorylation (kinase) and subsequent phospho-lyase cleavage to propionaldehyde, while other species (e.g., Erwinia) may use direct dehydrogenation. Contradictions arise from enzyme induction variability; mutant studies (e.g., kinase-deficient strains) and proteomic profiling clarify pathway dominance. For example, Pseudomonas mutants lacking phospho-lyase fail to grow on this compound, confirming its essential role .

Q. What role does stereochemistry play in the compound’s interaction with enzymes, and how can this be probed experimentally?

- Methodological Answer : The L-enantiomer is preferentially metabolized by dehydrogenases in Pseudomonas, while the D-form requires racemase activity absent in some strains. Stereochemical effects are studied using enantiopure substrates and circular dichroism (CD) spectroscopy. Kinetic assays with purified enzymes (e.g., L-1-aminopropan-2-ol dehydrogenase) reveal Km differences between enantiomers .

Q. How can researchers optimize enzymatic assays for this compound dehydrogenase activity?

- Methodological Answer : Assays typically monitor NADH production at 340 nm. Conditions are optimized by varying pH (optimal range: 7.5–8.5), temperature (25–37°C), and cofactor concentrations. Inhibition studies (e.g., with ethanolamine) assess substrate specificity. Use knockout mutants (e.g., aldehyde dehydrogenase-deficient strains) to validate enzyme roles in pathway flux .

Q. What strategies mitigate interference from byproducts during this compound’s degradation in environmental studies?

- Methodological Answer : Propionaldehyde, a common degradation product, can be quantified via headspace GC-MS to avoid interference. Solid-phase microextraction (SPME) fibers pre-concentrate volatile aldehydes. For microbial studies, adding aldehyde scavengers (e.g., semicarbazide) prevents toxicity and stabilizes intermediates .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic flux for this compound in Pseudomonas species?

- Methodological Answer : Contradictions may stem from strain-specific enzyme expression or growth conditions (e.g., carbon/nitrogen ratios). Replicate experiments under controlled chemostat conditions, and use ¹³C-labeled this compound with metabolic flux analysis (MFA) to track pathway utilization. Cross-validate with transcriptomics (qRT-PCR for kinase/phospho-lyase genes) .

Q. Tables for Key Data

Propriétés

IUPAC Name |

(2S)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-17-9 | |

| Record name | (+)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.